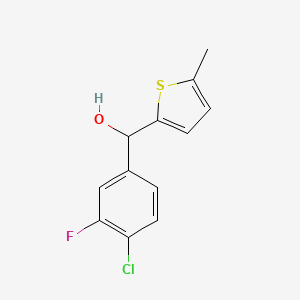

4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)methanol

Description

Chemical Structure and Properties 4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)methanol (IUPAC name: 4-chloro-3-fluorophenylmethanol) is a bifunctional aromatic alcohol featuring a chlorinated and fluorinated phenyl ring linked to a 5-methyl-substituted thiophene moiety via a hydroxymethyl group. Its molecular formula is C₁₂H₁₀ClFOS (molar mass: 264.72 g/mol). The compound’s structure combines electron-withdrawing substituents (Cl, F) on the phenyl ring with an electron-rich thiophene heterocycle, making it a subject of interest in medicinal chemistry and materials science .

Notably, this compound has been listed as a discontinued product by CymitQuimica, suggesting challenges in scalability, stability, or market demand .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFOS/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKGZDXTBLMJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

Oxidation: The major products include 4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)ketone or aldehyde.

Reduction: The major products include 4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)alkane or alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Catalysis

Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring both chlorine and fluorine substituents, enhances its reactivity and makes it suitable for various chemical transformations.

Catalytic Applications : The compound can act as a ligand in catalytic reactions, improving the efficiency of transformations such as cross-coupling reactions and other organic syntheses. The presence of electronegative atoms like chlorine and fluorine can significantly influence the electronic properties of the compound, making it an effective catalyst in specific reactions.

Biological and Medicinal Applications

Drug Development : The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with biological macromolecules such as proteins and enzymes, making it a candidate for further pharmacological studies.

Biochemical Studies : Researchers utilize this compound to investigate the interactions between small molecules and biological targets. Such studies are essential for understanding drug mechanisms and optimizing lead compounds in pharmaceutical research.

Material Science

Polymer Development : In material science, 4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)methanol can be incorporated into polymer matrices to develop materials with specific properties. Its unique chemical structure allows for modifications that enhance thermal stability, chemical resistance, or mechanical strength in polymeric materials.

Coatings and Composites : The compound may also find applications in coatings that require specific adhesion or protective properties. Its ability to form strong intermolecular interactions can be advantageous in creating durable surface finishes.

Case Studies and Experimental Findings

| Application Area | Specific Findings | References |

|---|---|---|

| Organic Synthesis | Used as a precursor in synthesizing complex organic compounds; enhances reaction efficiency. | |

| Drug Development | Investigated for its potential as an enzyme inhibitor; shows promise in anti-cancer studies. | |

| Material Science | Incorporated into polymer formulations to improve thermal properties; used in protective coatings. |

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Impact of Heterocycle Substitution

- Thiophene vs. Furan: Thiophene (as in the target compound) is more electron-rich due to sulfur’s polarizability, enhancing π-π stacking and charge-transfer interactions.

- Hybrid Structures: Compounds like 3-Furyl-(5-methyl-2-thienyl)methanol () combine furan and thiophene moieties, offering tunable electronic properties but complicating synthesis.

Substituent Effects on the Phenyl Ring

- Chloro-Fluoro vs. Methyl-Fluoro: The target compound’s 4-Cl, 3-F substitution pattern increases lipophilicity and steric bulk compared to 4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol (). The latter’s methyl group may improve solubility in nonpolar solvents.

- Single vs.

Biological Activity

4-Chloro-3-fluorophenyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and a thienyl group, which contribute to its unique chemical reactivity and biological activity. The presence of halogens (chlorine and fluorine) often enhances the lipophilicity and bioavailability of organic compounds, making them suitable candidates for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic processes. For instance, studies indicate that compounds with similar structures can effectively inhibit tyrosinase, an enzyme critical in melanin production, which is implicated in various skin disorders .

- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound exhibit neuroprotective properties, likely through the modulation of oxidative stress pathways in neuronal cells .

- Anti-inflammatory Activity : The compound may also exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Biological Activity | Effect | Reference |

|---|---|---|

| Tyrosinase Inhibition | Moderate | |

| Neuroprotection | Significant | |

| COX-1 Inhibition | IC50 = 19.45 μM | |

| COX-2 Inhibition | IC50 = 42.1 μM |

Case Studies

- Neuroprotective Study : A study involving primary neuronal cultures demonstrated that derivatives of this compound provided substantial protection against oxidative stress-induced cell death. The protective effect was measured using MTT assays, indicating improved cell viability compared to control groups .

- Tyrosinase Inhibition : A series of experiments evaluated the inhibitory effects of the compound on tyrosinase activity in Agaricus bisporus. The results showed that modifications to the phenyl ring enhanced inhibitory potency, suggesting structure-activity relationships that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.